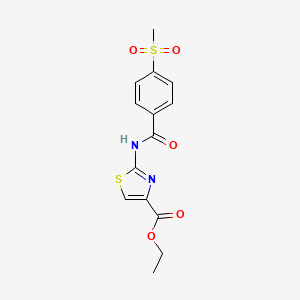

Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate, also known as EMTCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMTCT is a thiazole derivative that possesses a unique chemical structure, making it an attractive target for research and development.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of various thiazolecarboxylic acid derivatives, including Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate, has been explored, focusing on their chemical properties and the processes involved in their creation (Dovlatyan et al., 2004).

- Research on the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a compound with structural similarities, provides insights into the chemical behavior and potential applications of related thiazole derivatives (Tang Li-jua, 2015).

Biological and Pharmacological Activities

- Studies on the antimicrobial and antifungal activities of sulfonyl-substituted nitrogen-containing heterocyclic systems, which include compounds related to this compound, have shown promising results against various bacteria and fungi (Sych et al., 2019).

- Investigations into the antitumor activity of ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs have demonstrated potential anticancer properties in vitro, highlighting the relevance of such compounds in cancer research (El-Subbagh et al., 1999).

Molecular and Structural Analysis

- Detailed studies on the molecular structure and spectroscopic characterization of related thiazole derivatives provide valuable information for understanding the properties and potential applications of this compound (Haroon et al., 2018).

Synthetic Applications

- Research on the one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates offers insights into efficient and novel synthetic methods that could be applicable to the synthesis of this compound (Yavari et al., 2009).

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 2-(4-(methylsulfonyl)benzamido)thiazole-4-carboxylate are the enzymes Plasmodium falciparum cysteine protease falcipain 2 (FP-2) and falcipain 3 (FP-3) . These enzymes play a crucial role in the life cycle of the Plasmodium falciparum parasite, which is responsible for malaria .

Mode of Action

This compound interacts with its targets, FP-2 and FP-3, by binding to them . This binding inhibits the activity of these enzymes, thereby disrupting the life cycle of the Plasmodium falciparum parasite .

Biochemical Pathways

The inhibition of FP-2 and FP-3 enzymes by this compound affects the biochemical pathways involved in the life cycle of the Plasmodium falciparum parasite . The downstream effects of this disruption can lead to the death of the parasite, thereby preventing the progression of malaria .

Pharmacokinetics

The compound’s interaction with its targets suggests that it has sufficient bioavailability to exert its antimalarial effects .

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of FP-2 and FP-3 enzymes . This inhibition disrupts the life cycle of the Plasmodium falciparum parasite, leading to its death and the prevention of malaria .

Action Environment

Propiedades

IUPAC Name |

ethyl 2-[(4-methylsulfonylbenzoyl)amino]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S2/c1-3-21-13(18)11-8-22-14(15-11)16-12(17)9-4-6-10(7-5-9)23(2,19)20/h4-8H,3H2,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNROFVZBZPNSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2587550.png)

![(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2587554.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2587555.png)

![6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2587557.png)

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2587560.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2587565.png)

![1-phenyl-N-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2587567.png)

![methyl 4-(3-(furan-2-yl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2587568.png)

![Benzoic acid, 4-[(2-ethoxy-2-oxoethyl)amino]-, methyl ester](/img/structure/B2587572.png)